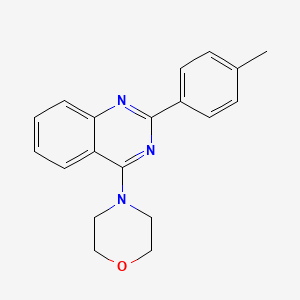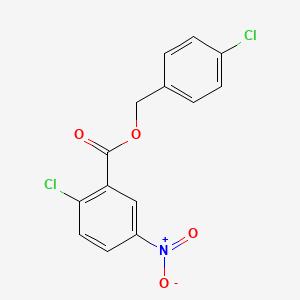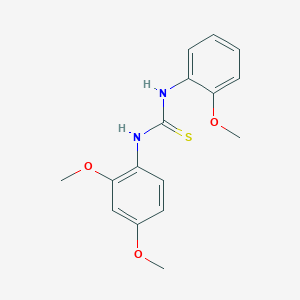
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, also known as ABM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABM is a benzimidazole derivative that has been synthesized through a series of reactions, and its properties make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This leads to the accumulation of DNA damage and cell death. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the application. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments, including its high yield and purity, and its ability to be synthesized in large quantities. However, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide also has some limitations, including its limited solubility in certain solvents, and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide.
Orientations Futures
There are several potential future directions for research on N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. In medicinal chemistry, further investigation is needed to determine the full extent of its anti-cancer properties, and to optimize its efficacy and safety. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used as a building block for the synthesis of new materials with specific properties, such as catalytic activity or gas storage capacity. In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used to develop new water treatment technologies for the removal of heavy metals from contaminated water.
Conclusion
In conclusion, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, or N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, is a promising compound with potential applications in medicinal chemistry, material science, and environmental science. Its synthesis has been optimized to achieve high yield and purity, and its properties have been studied extensively. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Méthodes De Synthèse
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride and 1-allyl-1H-benzimidazole in the presence of a base. This results in the formation of 4-methyl-N-(1-allyl-1H-benzimidazol-2-yl)benzamide, which is then treated with thionyl chloride to obtain the final product, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been optimized to achieve high yield and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its anti-cancer properties, with promising results in vitro. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing.
In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied for its ability to remove heavy metals from contaminated water. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to be an effective adsorbent for metals such as lead and cadmium, making it a potential candidate for the development of water treatment technologies.
Propriétés
IUPAC Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-12-21-16-7-5-4-6-15(16)19-18(21)20-17(22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLRJCZKMYQNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)




